molecular formula C11H12ClNO2 B6258420 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one CAS No. 1564917-63-0

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Cat. No.: B6258420
CAS No.: 1564917-63-0
M. Wt: 225.67 g/mol
InChI Key: ZYKWUQYVHZRNID-UHFFFAOYSA-N
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Description

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a heterocyclic compound that features a benzoxazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazepine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzoxazepine derivatives, while substitution reactions can produce a variety of substituted benzoxazepines.

Scientific Research Applications

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    9-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Contains a fluorine atom, which can significantly alter its biological activity and stability.

Uniqueness

The presence of the chlorine atom in 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1564917-63-0

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

9-chloro-2,2-dimethyl-3,5-dihydro-1,5-benzoxazepin-4-one

InChI

InChI=1S/C11H12ClNO2/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)15-11/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

ZYKWUQYVHZRNID-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC2=C(O1)C(=CC=C2)Cl)C

Purity

95

Origin of Product

United States

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